N-cyclooctylpyrimidin-2-amine chemical structure and properties
N-cyclooctylpyrimidin-2-amine chemical structure and properties
Technical Monograph: N-Cyclooctylpyrimidin-2-amine Subtitle: A Lipophilic Pharmacophore for Kinase & GPCR Modulation[1]
Executive Summary
N-cyclooctylpyrimidin-2-amine represents a specialized chemical scaffold within the 2-aminopyrimidine class, a "privileged structure" in medicinal chemistry.[1] While the pyrimidine core serves as a canonical hydrogen-bond acceptor/donor motif capable of binding to the hinge region of kinase enzymes, the cyclooctyl substituent introduces a critical hydrophobic vector.[1] This bulky, aliphatic ring allows the molecule to probe deep hydrophobic pockets (e.g., the specificity pocket of ATP-binding sites) or modulate membrane permeability in GPCR ligands.[1]
This guide details the physicochemical profile, synthetic pathways, and structural utility of this compound, serving as a blueprint for researchers utilizing this scaffold in hit-to-lead optimization.[1]
Chemical Identity & Structural Analysis
The molecule consists of an electron-deficient heteroaromatic ring (pyrimidine) coupled to a large, lipophilic cycloalkyl ring (cyclooctane) via a secondary amine linker.
| Attribute | Detail |
| IUPAC Name | N-cyclooctylpyrimidin-2-amine |
| Common Name | 2-(Cyclooctylamino)pyrimidine |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| SMILES | C1CCCC(CCC1)Nc2ncccn2 |
| CAS Registry | Derivative Class (See 2-aminopyrimidine parent: 109-12-6) |
| Core Geometry | Planar pyrimidine ring; Puckered cyclooctyl ring (boat-chair conformation) |
Electronic & Steric Profile
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Pyrimidine Core: The N1 and N3 nitrogens are electron-withdrawing, reducing the basicity of the exocyclic amine (N2).[1] This creates a "push-pull" electronic system, making the NH proton a viable hydrogen bond donor.[1]
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Cyclooctyl Ring: Unlike the rigid phenyl or small cyclopropyl groups, the cyclooctyl ring is flexible and highly lipophilic.[1] It occupies a significant steric volume (~120 ų), often used to induce conformational changes in target proteins or displace water from hydrophobic pockets.
Physicochemical Properties
The following data summarizes the compound's drug-likeness based on in silico prediction models calibrated against standard 2-aminopyrimidines.
| Property | Value (Predicted) | Implication for Drug Discovery |
| cLogP | 3.2 – 3.6 | Highly lipophilic; excellent membrane permeability but potential solubility issues in aqueous media.[1] |
| TPSA | ~38 Ų | Well below the 140 Ų limit; suggests high oral bioavailability and potential blood-brain barrier (BBB) penetration.[1] |
| pKa (Conj. Acid) | ~3.5 – 4.0 | The pyrimidine ring is weakly basic. It remains largely uncharged at physiological pH (7.4), aiding passive diffusion. |
| H-Bond Donors | 1 (NH) | Critical for specific binding (e.g., to Val/Leu backbone carbonyls in kinases). |
| H-Bond Acceptors | 2 (Pyrimidine Ns) | Facilitates water-bridging or direct interaction with residues like Lysine.[1] |
Synthetic Methodology
Two primary routes exist for synthesizing N-cyclooctylpyrimidin-2-amine. Method A is preferred for scale-up due to cost efficiency, while Method B is reserved for cases where the pyrimidine ring contains sensitive electron-donating substituents.[1]
Visualizing the Synthetic Logic
Figure 1: Dual synthetic pathways.[1] Method A (SnAr) is the standard industrial route; Method B is catalytic.[1]
Detailed Protocol: Method A (Nucleophilic Aromatic Substitution)
Objective: Synthesis of N-cyclooctylpyrimidin-2-amine via SnAr.
Reagents:
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2-Chloropyrimidine (1.0 eq)[1]
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Cyclooctylamine (1.2 eq)
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Diisopropylethylamine (DIPEA) (2.0 eq)
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Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred)[1]
Step-by-Step Procedure:
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyrimidine (1.14 g, 10 mmol) in n-butanol (15 mL).
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Addition: Add cyclooctylamine (1.52 g, 12 mmol) followed by DIPEA (2.58 g, 20 mmol) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (110–120°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.
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Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporator).
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Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:
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Water (2 x 30 mL)
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Brine (1 x 30 mL)
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes).
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Characterization: The product is typically obtained as a pale yellow oil or low-melting solid.[1]
Medicinal Chemistry Applications
This scaffold acts as a "warhead" in kinase drug discovery.[1] The 2-aminopyrimidine motif mimics the Adenine ring of ATP, allowing it to anchor into the kinase hinge region.[1]
Mechanism of Action (Signal Transduction)
Figure 2: Pharmacophore mapping of N-cyclooctylpyrimidin-2-amine within a kinase ATP-binding site.[1]
Key Structural Activity Relationships (SAR):
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Hinge Binding: The Pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met, Leu), while the exocyclic NH donates a hydrogen bond to the backbone Carbonyl.[1] This "bidentate" binding is highly energetic.[1]
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Selectivity Control: The cyclooctyl group is too large for the ATP pocket of some kinases but fits perfectly into others (e.g., CDK4/6 or specific mutant kinases). This steric bulk is a tool for achieving isoform selectivity.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Handling:
References
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Synthesis of 2-Aminopyrimidines (SnAr Methodology)
- Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu
- Source: Taha, M., et al. Bioorganic Chemistry / PMC.
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URL:[Link]
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Properties of the Parent Scaffold (2-Aminopyrimidine)
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Cyclooctylamine Reagent Data
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Kinase Inhibitor Design Principles (Hinge Binding)
Sources
- 1. guidechem.com [guidechem.com]
- 2. (2Z)-cyclooct-2-en-1-amine | C8H15N | CID 13532870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
